
2-(4-Yodofenil)-5,5-dimetil-1,3,2-dioxaborinano
Descripción general
Descripción
2-(4-Iodophenyl)-5,5-dimethyl-1,3,2-dioxaborinane is a useful research compound. Its molecular formula is C11H14BIO2 and its molecular weight is 315.95 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Iodophenyl)-5,5-dimethyl-1,3,2-dioxaborinane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Iodophenyl)-5,5-dimethyl-1,3,2-dioxaborinane including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Análisis integral de las aplicaciones de 2-(4-Yodofenil)-5,5-dimetil-1,3,2-dioxaborinano
Estudios de respiración bacteriana acuática: This compound se utiliza en el estudio de las actividades respiratorias en bacterias acuáticas. Sirve como un sustituto para las tasas de consumo de oxígeno al medir la reducción de sales de tetrazolio a formazán. Este método ayuda a superar los desafíos asociados con las mediciones directas de la respiración en las comunidades microbianas marinas y proporciona información sobre el ciclo del carbono en los ecosistemas oceánicos .
Indicadores de toxicidad celular: La transformación del compuesto se utiliza como indicador de toxicidad celular. En particular, su tasa de reducción a formazán en procariotas es una medida importante. Esta aplicación es fundamental para comprender los efectos tóxicos de diversas sustancias en la respiración celular y el impacto potencial en las poblaciones de bacterias acuáticas .
Análisis de la comunidad microbiana: Los investigadores aplican este compuesto para evaluar el potencial reductivo de las células microbianas, incluso en estado de intoxicación. Esta aplicación es significativa para evaluar las tasas fisiológicas de los cultivos microbianos y comprender la dinámica de las comunidades microbianas en ambientes marinos naturales .
Estimación de la tasa del sistema de transporte de electrones (ETS): El compuesto es fundamental en la estimación in vitro e in vivo de las tasas de ETS. Al cuantificar la cantidad de formazán reducido, los científicos pueden inferir la actividad respiratoria de los organismos planctónicos, que es una parte sustancial de la oxidación de la materia orgánica en los océanos .
Medición de la tasa de respiración procariota: Se utiliza para medir las tasas de respiración procariota, que dominan la oxidación de los orgánicos en el océano. Esta aplicación es esencial para producir presupuestos precisos del ciclo del carbono y comprender el papel del bacterioplancton heterótrofo en la respiración oceánica .
Indicador de la actividad respiratoria previa: La transformación química de this compound se utiliza para indicar la actividad respiratoria previa en bacterias acuáticas. Esto es particularmente útil en estudios donde la filtración de tamaño de preincubación y los largos tiempos de incubación pueden sesgar las mediciones .
Síntesis de compuestos orgánicos yodados: Aunque no está directamente relacionado con el compuesto en cuestión, los compuestos yodofenil relacionados se sintetizan utilizando agentes yodantes para diversas aplicaciones de investigación. Estos compuestos se caracterizan por RMN, IR y espectrometría de masas, lo que destaca la importancia de los derivados yodofenil en la investigación química .
Mecanismo De Acción
Target of Action
Similar compounds such as 2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazolium chloride (int) are known to interact with prokaryotic cells, particularly in the context of respiratory activity .
Mode of Action
It’s worth noting that int, a structurally similar compound, is reduced to formazan in the presence of an electron carrier . This reduction process is often used as a proxy for oxygen consumption rates .
Biochemical Pathways
The related compound int is known to be involved in the electron transport system, acting as an indicator of respiratory activity in aquatic bacteria .
Pharmacokinetics
It’s worth noting that the introduction of an albumin binding moiety (abm), such as 4-(4-iodophenyl)-butyric acid (ipba), can improve the pharmacokinetics of drugs by prolonging their circulation half-life .
Result of Action
The related compound int is known to be toxic to prokaryotes on time scales of less than 1 hour .
Análisis Bioquímico
Biochemical Properties
2-(4-Iodophenyl)-5,5-dimethyl-1,3,2-dioxaborinane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in electron transport systems, such as NADH-oxidase and NADPH-oxidase . These interactions often result in the reduction of tetrazolium salts, which can be used as indicators of cellular respiration and metabolic activity. The nature of these interactions is primarily based on the compound’s ability to accept electrons and participate in redox reactions.
Cellular Effects
The effects of 2-(4-Iodophenyl)-5,5-dimethyl-1,3,2-dioxaborinane on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the activity of enzymes involved in the electron transport chain, leading to changes in cellular respiration rates . Additionally, it can alter gene expression by modulating the activity of transcription factors and other regulatory proteins. These changes can result in altered cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation.
Molecular Mechanism
At the molecular level, 2-(4-Iodophenyl)-5,5-dimethyl-1,3,2-dioxaborinane exerts its effects through various mechanisms. One key mechanism involves its ability to bind to specific biomolecules, such as enzymes and proteins, thereby modulating their activity. For instance, it can inhibit or activate enzymes involved in redox reactions, leading to changes in cellular respiration and energy production . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression of genes involved in metabolic pathways.
Temporal Effects in Laboratory Settings
The effects of 2-(4-Iodophenyl)-5,5-dimethyl-1,3,2-dioxaborinane can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The degradation products may have different biochemical properties and effects on cellular function. Long-term exposure to 2-(4-Iodophenyl)-5,5-dimethyl-1,3,2-dioxaborinane in in vitro or in vivo studies has been associated with changes in cellular respiration rates and metabolic activity, indicating potential long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of 2-(4-Iodophenyl)-5,5-dimethyl-1,3,2-dioxaborinane vary with different dosages in animal models. At low doses, this compound can enhance cellular respiration and metabolic activity by modulating the activity of enzymes involved in redox reactions . At high doses, it can exhibit toxic effects, leading to cellular damage and impaired function. Threshold effects have been observed, where the compound’s beneficial effects are seen at lower doses, while toxic effects become prominent at higher doses. These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
2-(4-Iodophenyl)-5,5-dimethyl-1,3,2-dioxaborinane is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it can participate in redox reactions by accepting electrons from NADH or NADPH, influencing the overall metabolic activity of cells . Additionally, this compound can affect the levels of key metabolites involved in glycolysis, the Krebs cycle, and oxidative phosphorylation, thereby modulating cellular energy production and metabolic homeostasis.
Transport and Distribution
The transport and distribution of 2-(4-Iodophenyl)-5,5-dimethyl-1,3,2-dioxaborinane within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cellular membranes via active transport mechanisms, involving transporters such as the L-type amino acid transporter 1 (LAT1) . Once inside the cell, it can bind to various proteins and accumulate in specific cellular compartments, influencing its localization and activity. The distribution of this compound within tissues can also be affected by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of 2-(4-Iodophenyl)-5,5-dimethyl-1,3,2-dioxaborinane plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial respiration and energy production. Additionally, it can be found in the cytoplasm and other cellular compartments, where it can interact with various enzymes and proteins, modulating their activity and function.
Propiedades
IUPAC Name |
2-(4-iodophenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BIO2/c1-11(2)7-14-12(15-8-11)9-3-5-10(13)6-4-9/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKCLZFCRZKJEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl-2-cyano-3-[4-(pyridin-2-ylmethoxy)phenyl]prop-2-enoate](/img/structure/B1404058.png)
![9H-fluoren-9-ylmethyl N-[(1R)-1-[methoxy(methyl)carbamoyl]-2-[(triphenylmethyl)sulfanyl]ethyl]carbamate](/img/structure/B1404059.png)
![Ethyl 8-iodo-6-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1404060.png)
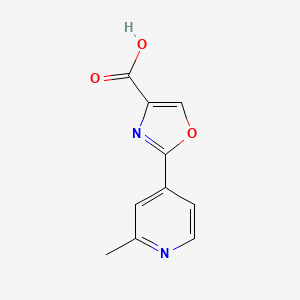
![(7-Chloro-benzo[b]thiophen-2-yl)-methanol](/img/structure/B1404064.png)


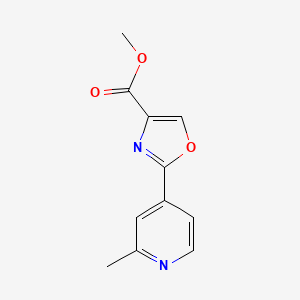
![1-Oxa-6-azaspiro[3.5]nonane](/img/structure/B1404069.png)
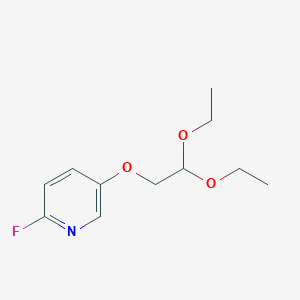
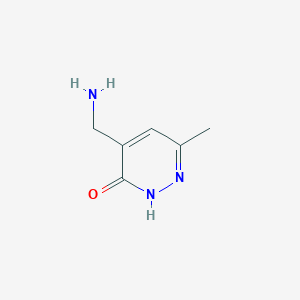
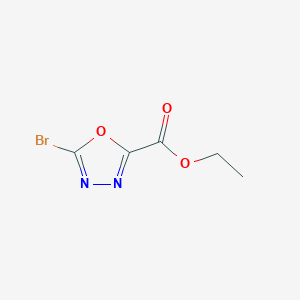
![2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B1404077.png)
![5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole](/img/structure/B1404078.png)
